molecular formula C12H14O B13951441 2-Hexenal, 6-phenyl-, (E)-

2-Hexenal, 6-phenyl-, (E)-

Cat. No.: B13951441
M. Wt: 174.24 g/mol
InChI Key: JDOAIIWUMRRAQV-FARCUNLSSA-N
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Description

2-Hexenal, 6-phenyl-, (E)- is an organic compound belonging to the class of aldehydes. It is characterized by the presence of a hexenal chain with a phenyl group attached at the sixth carbon position. This compound is known for its distinct aroma and is commonly found in various plants and fruits. It plays a significant role in the flavor and fragrance industry due to its pleasant odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hexenal, 6-phenyl-, (E)- typically involves the use of a two-stage microreactor system. This method employs continuous-flow technology, which enhances the efficiency and selectivity of the reaction. The process begins with the acid-catalyzed addition of aldehydes and olefinic compounds to produce 1,3-dioxane derivatives. These intermediates are then hydrolyzed to yield the desired product .

Industrial Production Methods

In industrial settings, the production of 2-Hexenal, 6-phenyl-, (E)- is achieved through a batch method involving a Prins-type reaction followed by hydrolysis. This method utilizes butyraldehyde and vinyl ethyl ether as starting materials, with boron trifluoride as the catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Hexenal, 6-phenyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride.

Major Products

    Oxidation: The major product is 6-phenylhexanoic acid.

    Reduction: The major product is 6-phenylhexanol.

    Substitution: Depending on the substituent introduced, various phenyl-substituted derivatives can be formed.

Scientific Research Applications

2-Hexenal, 6-phenyl-, (E)- has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Hexenal, 6-phenyl-, (E)- can be compared with other similar compounds such as:

The uniqueness of 2-Hexenal, 6-phenyl-, (E)- lies in its combination of a hexenal chain with a phenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

(E)-6-phenylhex-2-enal

InChI

InChI=1S/C12H14O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h2-3,5-7,9-11H,1,4,8H2/b7-2+

InChI Key

JDOAIIWUMRRAQV-FARCUNLSSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC/C=C/C=O

Canonical SMILES

C1=CC=C(C=C1)CCCC=CC=O

Origin of Product

United States

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